molecular formula C10H12O B14203435 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene CAS No. 832111-08-7

11-Oxabicyclo[4.4.1]undeca-1,3,5-triene

Cat. No.: B14203435
CAS No.: 832111-08-7
M. Wt: 148.20 g/mol
InChI Key: KIUNVVUOANJDGS-UHFFFAOYSA-N
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Description

11-Oxabicyclo[4.4.1]undeca-1,3,5-triene: is a bicyclic organic compound with the molecular formula C10H8O . It is characterized by a unique structure that includes a seven-membered ring fused to a five-membered ring with an oxygen atom incorporated into the larger ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated bicyclic compounds .

Scientific Research Applications

Chemistry: In chemistry, 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts .

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new therapeutic agents. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its incorporation into polymer matrices can enhance the material’s properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison: 11-Oxabicyclo[4.4.1]undeca-1,3,5-triene is unique due to the presence of an oxygen atom in its structure, which imparts different chemical and physical properties compared to its analogs. The oxygen atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct in its applications and behavior .

Properties

CAS No.

832111-08-7

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

11-oxabicyclo[4.4.1]undeca-1,3,5-triene

InChI

InChI=1S/C10H12O/c1-2-6-10-8-4-3-7-9(5-1)11-10/h1-2,5-6H,3-4,7-8H2

InChI Key

KIUNVVUOANJDGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC=CC=C(C1)O2

Origin of Product

United States

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